1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolopyridine derivatives .
Scientific Research Applications
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and are studied for their potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its unique combination of functional groups and ring system makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-ethyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3 |
InChI Key |
JOYJGWIHJHPMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1CCNC2)CC |
Origin of Product |
United States |
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